molecular formula C4H9ClNaO4S+ B11817763 1-Butanesulfonic acid, 4-chloro-1-hydroxy-, monosodium salt

1-Butanesulfonic acid, 4-chloro-1-hydroxy-, monosodium salt

Cat. No.: B11817763
M. Wt: 211.62 g/mol
InChI Key: LLLJQYKPVYUIGX-UHFFFAOYSA-N
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Description

1-Butanesulfonic acid, 4-chloro-1-hydroxy-, monosodium salt is an organic compound with the chemical formula C4H8ClNaO4S . It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound appears as a white crystalline powder or solid and is soluble in water and alcohol solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-Butanesulfonic acid, 4-chloro-1-hydroxy-, monosodium salt involves the following steps :

    Reaction of 1-chloro-4-hydroxy-butane sulfonic acid with an alkali: Under appropriate conditions, 1-chloro-4-hydroxy-butane sulfonic acid reacts with an alkali such as sodium hydroxide to generate 4-chloro-1-hydroxy-butane sulfonic acid.

    Neutralization: The obtained 4-chloro-1-hydroxy-butane sulfonic acid is then neutralized using sodium ions to form the monosodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

1-Butanesulfonic acid, 4-chloro-1-hydroxy-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound is prone to substitution reactions, especially in the presence of suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Butanesulfonic acid, 4-chloro-1-hydroxy-, monosodium salt has a wide range of applications in scientific research, including :

    Chemistry: It is used as a buffering agent due to its stable acid-base properties.

    Biology: The compound is employed in biochemical and molecular biology experiments as a buffer for protein and nucleic acid electrophoresis.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as a pH regulator in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butanesulfonic acid, 4-chloro-1-hydroxy-, monosodium salt involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to stabilize pH levels in various environments. It interacts with enzymes and other proteins, maintaining their activity and stability under different conditions .

Comparison with Similar Compounds

1-Butanesulfonic acid, 4-chloro-1-hydroxy-, monosodium salt can be compared with other similar compounds such as:

  • Sodium 4-chloro-1-hydroxybutanesulfonate
  • Sodium 4-chloro-1-hydroxybutane sulphonate
  • Sodium 4-chloro-1-hydroxybutane-1-sulfonate

These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific use as a buffering agent and its stability under various conditions .

Properties

Molecular Formula

C4H9ClNaO4S+

Molecular Weight

211.62 g/mol

IUPAC Name

sodium;4-chloro-1-hydroxybutane-1-sulfonic acid

InChI

InChI=1S/C4H9ClO4S.Na/c5-3-1-2-4(6)10(7,8)9;/h4,6H,1-3H2,(H,7,8,9);/q;+1

InChI Key

LLLJQYKPVYUIGX-UHFFFAOYSA-N

Canonical SMILES

C(CC(O)S(=O)(=O)O)CCl.[Na+]

Origin of Product

United States

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